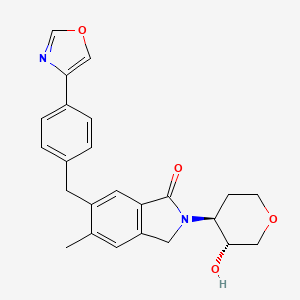
SCQ-14d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCQ-14d is a novel Inhibitor of p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs) with the IC50 values of 140, 910 and 17.5 nmol/L against MDM2, HDAC1, and HDAC6, respectively, showing the tumor growth inhibition (TGI) in the A549 xenograft model was 65.4%, higher than that of SAHA and Nutlin at the same dose (TGI=57.3% and 44.0%, respectively).
Applications De Recherche Scientifique
Sports Commitment
The Sport Commitment Questionnaire-2 (SCQ-2) is an evolution of the original SCQ, aiming to measure the updated Sport Commitment Model. This questionnaire is used extensively in sports psychology to understand athletes' commitment levels, categorizing them into two types: Enthusiastic and Constrained Commitment. The SCQ-2's psychometric properties are well-established, and it's a vital tool for assessing commitment in athletes from various sports, particularly in adolescent age groups (Scanlan et al., 2016).
Nuclear Magnetic Resonance Spectroscopy
The indirect detection of nitrogen-14 (14N) in solids by nuclear magnetic resonance (NMR) spectroscopy is a significant application in the field of chemistry and material science. Techniques such as the heteronuclear multiple quantum correlation experiment, tailored for solids spinning at the magic angle, leverage coherence transfer from neighboring hydrogen nuclei to 14N. This method is particularly beneficial for analyzing the 14N quadrupolar interaction without the need for isotopic enrichment in 13C, although selective deuteration might be required to reduce 1H line-widths (Cavadini et al., 2006).
Social Communication Evaluation
The Social Communication Questionnaire (SCQ), previously known as the Autism Screening Questionnaire (ASQ), is grounded in a robust parent interview format, the Autism Diagnostic Interview. It's widely used as a screening measure for autism spectrum disorders, particularly in research-referred older samples. However, its effectiveness in younger children is debated, and suggestions have been made to adjust cutoff scores based on age and purpose, emphasizing its combined use with other measures for improved specificity (Corsello et al., 2007).
Spiritual Coping
The Spiritual Coping Questionnaire (SCQ) is designed to measure spiritual coping mechanisms in individuals facing stressful situations or undergoing therapy, such as for alcohol addiction. The questionnaire encompasses positive and negative spiritual coping scales, subdivided into personal, social, environmental, and religious domains. It's validated for both religious and non-religious individuals, making it a versatile tool in the psychological assessment of coping strategies (Charzyńska, 2014).
Safety in Road Construction
In the domain of occupational safety, particularly in road construction, a modified version of the safety climate questionnaire (SCQ) is used to understand the factor structure of safety climate within organizations. The SCQ helps in examining the relationship between perceived safety climate and actual safety performance, thereby aiding in the development of targeted safety interventions (Glendon & Litherland, 2001).
Propriétés
Nom du produit |
SCQ-14d |
|---|---|
Formule moléculaire |
C39H49Cl2N5O4 |
Poids moléculaire |
722.752 |
Nom IUPAC |
7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide |
InChI |
InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47) |
Clé InChI |
ODMAGXZOJNLPBL-UHFFFAOYSA-N |
SMILES |
O=C(NO)CCCCCCN1CCN(C(N2C(C3=CC=C(Cl)C=C3)C(C4=CC=C(Cl)C=C4)N=C2C5=CC=C(C(C)(C)C)C=C5OCC)=O)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SCQ-14d; SCQ 14d; SCQ14d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



